molecular formula C8H10N2O B8717149 (6,7-Dihydro-5H-cyclopenta[b]pyrazin-6-yl)methanol

(6,7-Dihydro-5H-cyclopenta[b]pyrazin-6-yl)methanol

Cat. No. B8717149
M. Wt: 150.18 g/mol
InChI Key: AVGXFYDTYMYUGL-UHFFFAOYSA-N
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Patent
US07232827B2

Procedure details

To a solution of 4.5 g (23.4 mmol) of 6,7-dihydro-5H-cyclopentapyrazine-6 carboxylic acid ethyl ester (prepared by analogy to the method described in WO99/02517) in 90 ml of anhydrous tetrahydrofuran under argon was added 1.33 g (35.1 mmol) of lithium aluminium hydride. The resulting mixture was stirred at room temperature for 2 h. The reaction mixture was diluted with 100 ml of diethylether at 0° C. and treated with excess of a saturated aqueous solution of sodium sulfate. Further solid sodium sulfate was added and the organic phase was filtered to remove salts. The solvent was evaporated to dryness to give 3.3 g (94%) of product as an oil.
Name
6,7-dihydro-5H-cyclopentapyrazine-6 carboxylic acid ethyl ester
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
94%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[CH2:14][C:9]2[N:10]=[CH:11][CH:12]=[N:13][C:8]=2[CH2:7]1)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1.C(OCC)C>[N:10]1[C:9]2[CH2:14][CH:6]([CH2:4][OH:3])[CH2:7][C:8]=2[N:13]=[CH:12][CH:11]=1 |f:1.2.3.4.5.6,7.8.9|

Inputs

Step One
Name
6,7-dihydro-5H-cyclopentapyrazine-6 carboxylic acid ethyl ester
Quantity
4.5 g
Type
reactant
Smiles
C(C)OC(=O)C1CC2=C(N=CC=N2)C1
Step Two
Name
Quantity
1.33 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the organic phase was filtered
CUSTOM
Type
CUSTOM
Details
to remove salts
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CC=NC2=C1CC(C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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